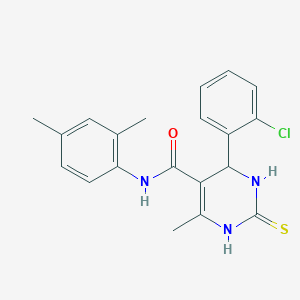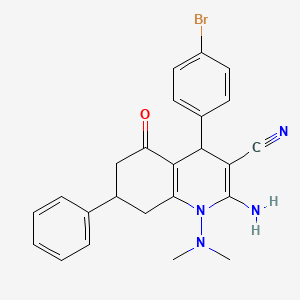![molecular formula C18H14F3NO2 B3961151 3-benzyl-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B3961151.png)
3-benzyl-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione
Descripción general
Descripción
3-benzyl-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione, also known as TFP, is a synthetic compound that has been widely used in scientific research. TFP is a potent inhibitor of protein phosphatase 2A (PP2A), which is a key regulator of many cellular processes.
Mecanismo De Acción
3-benzyl-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione is a potent inhibitor of PP2A, which is a serine/threonine phosphatase that plays a critical role in the regulation of many cellular processes. PP2A is a heterotrimeric enzyme that consists of a catalytic subunit, a scaffolding subunit, and a regulatory subunit. This compound binds to the catalytic subunit of PP2A and inhibits its activity, leading to changes in cellular processes that are regulated by PP2A.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of PP2A by this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines. This compound has also been shown to inhibit the growth of tumor xenografts in mice. In addition to its anti-cancer effects, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-benzyl-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione in lab experiments is its specificity for PP2A. This compound has been shown to inhibit PP2A activity without affecting other phosphatases, making it a useful tool for studying the role of PP2A in cellular processes. However, this compound has some limitations, including its low solubility in water and its potential toxicity. Careful optimization of experimental conditions is required to ensure that this compound is used at concentrations that are both effective and safe.
Direcciones Futuras
There are many future directions for research on 3-benzyl-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione and its role in cellular processes. One area of interest is the development of more potent and specific inhibitors of PP2A. Another area of interest is the identification of downstream targets of PP2A that are responsible for its effects on cellular processes. Finally, there is a need for more studies on the potential therapeutic applications of this compound and other PP2A inhibitors in the treatment of cancer and other diseases.
In conclusion, this compound is a potent inhibitor of PP2A that has been widely used in scientific research. This compound has a wide range of biochemical and physiological effects and has been shown to be a useful tool for studying the role of PP2A in cellular processes. While this compound has some limitations, careful optimization of experimental conditions can ensure that it is used safely and effectively. There are many future directions for research on this compound and its role in cellular processes, including the development of more potent and specific inhibitors of PP2A and the identification of downstream targets of PP2A.
Aplicaciones Científicas De Investigación
3-benzyl-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has been widely used in scientific research as a tool to study the role of PP2A in various cellular processes. PP2A is involved in the regulation of many cellular processes, including cell cycle progression, apoptosis, and signal transduction. This compound has been shown to inhibit PP2A activity in vitro and in vivo, leading to changes in these cellular processes. This compound has also been used to study the role of PP2A in the development of cancer and other diseases.
Propiedades
IUPAC Name |
3-benzyl-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c19-18(20,21)14-7-4-8-15(11-14)22-16(23)10-13(17(22)24)9-12-5-2-1-3-6-12/h1-8,11,13H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOJNUWORQXQMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-ethyl-2-(ethylthio)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3961069.png)

![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B3961077.png)
![2-amino-1-(4-chlorophenyl)-4-[2-(ethylthio)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3961083.png)


![6-chloro-2-[4-(1-piperidinylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B3961098.png)

![4-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B3961126.png)
![ethyl 2-[3-(2-furoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3961127.png)
![2-[(3-butyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3961146.png)
![diisobutyl [hydroxy(3,4,5-trimethoxyphenyl)methyl]phosphonate](/img/structure/B3961161.png)
![1-[(3,5-dimethylphenoxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3961165.png)
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B3961167.png)